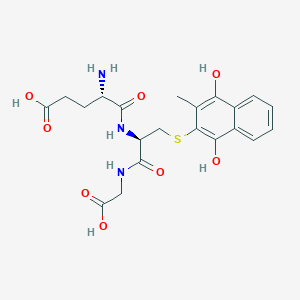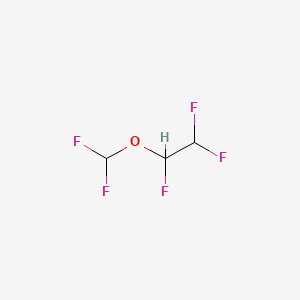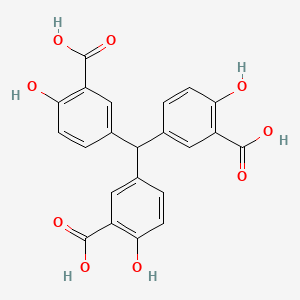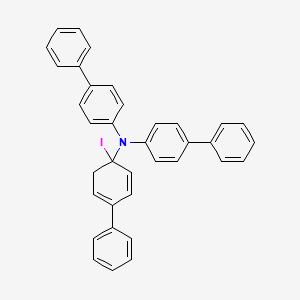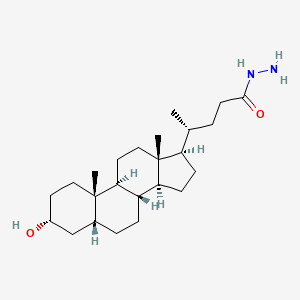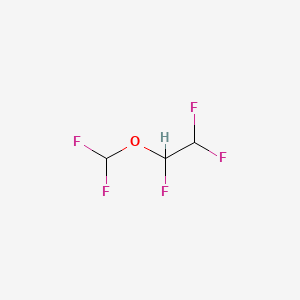
1-(Difluoromethoxy)-1,2,2-trifluoroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethoxy)-1,2,2-trifluoroethane is a fluorinated organic compound with the molecular formula C3H3F5O. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of multiple fluorine atoms imparts significant stability and reactivity to the compound, making it a subject of interest in fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-1,2,2-trifluoroethane typically involves the reaction of difluoromethyl ether with trifluoroethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal halide, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This continuous flow process ensures efficient production and minimizes the formation of by-products. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Difluoromethoxy)-1,2,2-trifluoroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethoxy trifluoroacetic acid under specific conditions.
Reduction: Reduction reactions can convert the compound into simpler fluorinated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products:
Oxidation: Difluoromethoxy trifluoroacetic acid.
Reduction: Fluorinated hydrocarbons.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
1-(Difluoromethoxy)-1,2,2-trifluoroethane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound is utilized in the development of fluorinated probes for biological imaging and diagnostics.
Medicine: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting metabolic and infectious diseases.
Industry: The compound is employed in the production of specialty chemicals and advanced materials with unique properties
Mécanisme D'action
The mechanism of action of 1-(Difluoromethoxy)-1,2,2-trifluoroethane involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to significant biological effects. The compound can modulate various biochemical pathways, including those involved in metabolism and signal transduction .
Comparaison Avec Des Composés Similaires
Trifluoromethyl ethers: These compounds share the trifluoromethoxy group and exhibit similar stability and reactivity.
Difluoromethoxylated ketones: These compounds contain the difluoromethoxy group and are used in the synthesis of nitrogen-containing heterocycles.
Uniqueness: 1-(Difluoromethoxy)-1,2,2-trifluoroethane is unique due to its combination of difluoromethoxy and trifluoroethane groups, which confer distinct chemical and physical properties. This combination enhances its reactivity and stability, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
56281-92-6 |
|---|---|
Formule moléculaire |
C3H3F5O |
Poids moléculaire |
150.05 g/mol |
Nom IUPAC |
1-(difluoromethoxy)-1,2,2-trifluoroethane |
InChI |
InChI=1S/C3H3F5O/c4-1(5)2(6)9-3(7)8/h1-3H |
Clé InChI |
KQUULKREOKHZAM-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)F)(OC(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


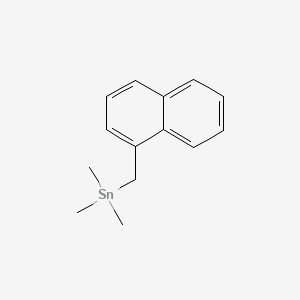
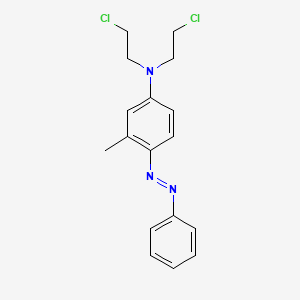
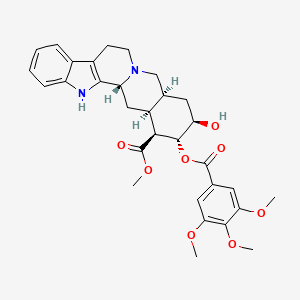

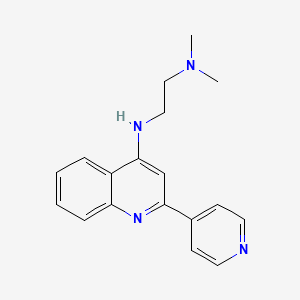
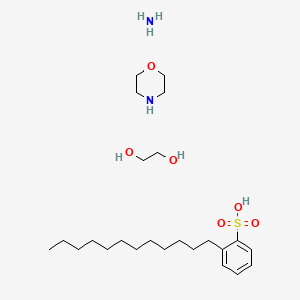
![1-Methyl-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B12811678.png)
